n-Hexyl Sec-Hexyl Phthalate
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Overview
Description
n-Hexyl Sec-Hexyl Phthalate is a phthalic acid ester, widely used in various consumable products. It is known for its potential carcinogenic properties and is commonly utilized as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. The compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically involves the esterification of phthalic anhydride with n-hexanol and sec-hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
n-Hexyl Sec-Hexyl Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, n-hexanol, and sec-hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
n-Hexyl Sec-Hexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in various health conditions.
Industry: Utilized in the production of consumer goods, including plastics, adhesives, and coatings
Mechanism of Action
The mechanism of action of n-Hexyl Sec-Hexyl Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to altered hormonal balance.
Neurological Effects: The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting neurodevelopmental processes.
Reproductive Health: It can modify the release of hypothalamic, pituitary, and peripheral hormones, impacting reproductive health
Comparison with Similar Compounds
Similar Compounds
- Di-n-hexyl Phthalate
- Di-isononyl Phthalate
- Dioctyl Phthalate
- Butyl Benzyl Phthalate
- Dicyclohexyl Phthalate
Uniqueness
n-Hexyl Sec-Hexyl Phthalate is unique due to its specific combination of n-hexyl and sec-hexyl groups, which impart distinct physical and chemical properties. Compared to other phthalates, it has a unique balance of flexibility and durability, making it suitable for specific industrial applications .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |
InChI Key |
XYMNJEKMQRNGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Origin of Product |
United States |
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